N-linolenoylglycine
Description
N-Linolenoylglycine is an N-acylglycine derivative where the glycine amino acid is conjugated with a linolenoyl group (a polyunsaturated omega-6 fatty acid). Structurally, it consists of glycine (C₂H₅NO₂) linked via an amide bond to linolenic acid (C₁₈H₃₀O₂). These compounds are typically involved in lipid metabolism, signaling pathways, and pharmaceutical applications due to their amphiphilic nature .
Properties
Molecular Formula |
C20H33NO3 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]amino]acetic acid |
InChI |
InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b4-3-,7-6-,10-9- |
InChI Key |
QYPLHBZIMGVCOV-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N-linolenoylglycine with select N-acylglycine derivatives, highlighting structural differences, molecular properties, and applications:
Functional and Application Differences
- Lipid-Derived Compounds: this compound and phenylpropionylglycine share roles in lipid metabolism, but the former’s polyunsaturated acyl group may enhance membrane fluidity or anti-inflammatory activity compared to phenylpropionylglycine’s saturated chain .
- Bioactive Moieties : N-(3-Indoleacetyl)-glycine contains an indole group, analogous to auxin derivatives in plants, suggesting unique signaling functions absent in other compounds .
- Synthetic Utility : N-Phthaloylglycine and N-acetylglycylglycine are used in peptide synthesis due to their protective acyl groups, whereas N-phenylglycine’s aromaticity makes it suitable for industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
